molecular formula C22H23N5S B11570260 Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-

Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-

Cat. No.: B11570260
M. Wt: 389.5 g/mol
InChI Key: IFFJJNLDTRGYMT-UHFFFAOYSA-N
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Description

Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a piperazine moiety, which is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applied to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .

Scientific Research Applications

Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- has several scientific research applications:

Mechanism of Action

The mechanism of action of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to a decrease in melanin production, which is beneficial in treating hyperpigmentation disorders . The exact molecular pathways involved in its action are still under investigation, but docking studies suggest a strong binding affinity to the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorene core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, as it can interact with a variety of biological targets .

Properties

Molecular Formula

C22H23N5S

Molecular Weight

389.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C22H23N5S/c1-15-12-16(2)25-22-18(15)19-20(28-22)21(24-14-23-19)27-10-8-26(9-11-27)13-17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3

InChI Key

IFFJJNLDTRGYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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